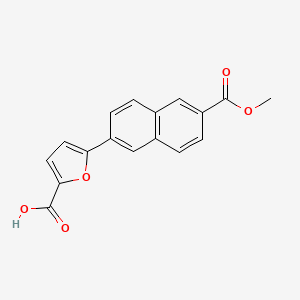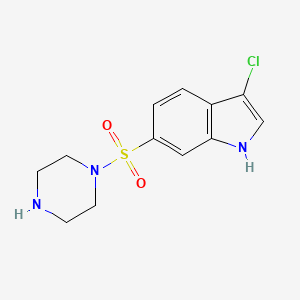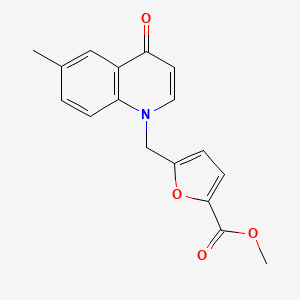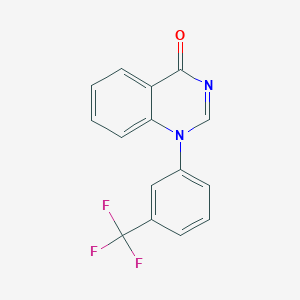
5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the class of furans It is characterized by the presence of a naphthalene ring substituted with a methoxycarbonyl group and a furan ring substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound followed by subsequent reactions to introduce the methoxycarbonyl and carboxylic acid groups . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in solvents like carbon tetrachloride (CCl4) under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced derivatives .
Applications De Recherche Scientifique
5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules . These interactions can modulate the activity of the target molecules, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound shares the furan-2-carboxylic acid core but lacks the naphthalene ring, making it less complex.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate:
Uniqueness
The uniqueness of 5-(6-(Methoxycarbonyl)naphthalen-2-yl)furan-2-carboxylic acid lies in its combination of a naphthalene ring and a furan ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Propriétés
Numéro CAS |
488816-68-8 |
|---|---|
Formule moléculaire |
C17H12O5 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
5-(6-methoxycarbonylnaphthalen-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C17H12O5/c1-21-17(20)13-5-3-10-8-12(4-2-11(10)9-13)14-6-7-15(22-14)16(18)19/h2-9H,1H3,(H,18,19) |
Clé InChI |
PDXHZWDSKVJIHB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)
![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)
![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)








![(2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11834365.png)

